molecular formula C13H15NO2 B12682740 Norpropranolol, (+)- CAS No. 88547-39-1

Norpropranolol, (+)-

Cat. No.: B12682740
CAS No.: 88547-39-1
M. Wt: 217.26 g/mol
InChI Key: ZFMCITCRZXLMDJ-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Norpropranolol, (+)- as a Key Metabolite in Pharmacological Studies

Norpropranolol, (+)- is a primary active metabolite of the non-selective beta-adrenergic receptor antagonist, propranolol (B1214883). caymanchem.commedkoo.commedchemexpress.com Formed in the liver following administration of its parent compound, its chemical structure is characterized by the absence of the isopropyl group present on the amine of propranolol, a modification known as N-dealkylation. quizlet.com This metabolic conversion is primarily catalyzed by the cytochrome P450 (CYP) isoform CYP1A2. caymanchem.com Some studies also suggest that CYP2C19 may be involved in the further metabolism of norpropranolol itself through oxidative N-dealkylation.

The metabolism of propranolol, which is administered as a racemic mixture of its S(-) and R(+) enantiomers, is stereoselective. chapman.edu This stereoselectivity influences the formation of its metabolites, including norpropranolol. While propranolol is metabolized through several pathways, including glucuronidation, ring hydroxylation, and side-chain oxidation, the N-dealkylation to norpropranolol is a significant route. chapman.edu

PropertyValue
IUPAC Name (2R)-1-amino-3-(naphthalen-1-yloxy)propan-2-ol
Synonyms (+)-N-Desisopropylpropranolol, (+)-1-Amino-3-(1-naphtyloxy)-2-propanol
Molecular Formula C₁₃H₁₅NO₂
Molecular Weight 217.27 g/mol
Stereochemistry (R)-enantiomer
Parent Compound Propranolol
Primary Metabolic Route N-dealkylation of Propranolol via CYP1A2

Historical and Contemporary Significance of Norpropranolol, (+)- in Beta-Adrenergic Receptor Systems Research

The historical significance of Norpropranolol, (+)- is intrinsically linked to the development of beta-blockers, a class of drugs that revolutionized cardiovascular medicine. The foundation for this class was laid in 1948 by Raymond P. Ahlquist, who first categorized adrenergic receptors into alpha (α) and beta (β) types. wikipedia.org This discovery paved the way for Sir James Black's work in the 1960s, which aimed to develop a compound that could block the effects of catecholamines on the heart, thereby reducing myocardial oxygen demand. revespcardiol.orgnih.gov This research culminated in the synthesis of propranolol, the first clinically successful beta-blocker. nih.gov

The study of propranolol's metabolites, including its distinct stereoisomers like Norpropranolol, (+)-, became crucial for a deeper understanding of structure-activity relationships (SAR) within the beta-adrenergic system. Research revealed that the biological activity of beta-blockers is highly stereospecific. The S(-)-enantiomer of propranolol is responsible for the vast majority of its beta-blocking activity, exhibiting an affinity for beta-receptors that is approximately 100 times greater than that of the R(+)-enantiomer.

Consequently, the study of metabolites like (+)-Norpropranolol, which has the (R)-configuration, has been significant. Investigations have confirmed that the (+)-norpropranolol enantiomer possesses considerably lower binding activity at beta-adrenergic receptors. This lack of significant receptor binding helps to delineate the precise three-dimensional structural requirements—the pharmacophore—necessary for effective beta-blockade. The stereochemical arrangement of the amine and hydroxyl groups in relation to the naphthyloxy ring system is critical for high-affinity binding, and the configuration in the (+)-enantiomer disrupts this optimal interaction.

In contemporary research, the focus has expanded beyond cardiovascular effects. For example, norpropranolol has been investigated for its potential role in modulating neuroinflammatory responses, with one study showing it could reduce inflammation markers in a model of Lafora disease, a rare neurodegenerative disorder. Such research underscores the continued importance of studying established metabolites like Norpropranolol, (+)- to uncover novel pharmacological activities and further elucidate the complex signaling pathways associated with adrenergic systems.

ParameterEnzyme/Receptor SystemFinding
Formation of Norpropranolol Cytochrome P450 CYP1A2Primary enzyme responsible for N-dealkylation of propranolol. caymanchem.com
Metabolism of (+)-Norpropranolol Cytochrome P450 CYP2C19Implicated in the oxidative N-dealkylation of (+)-Norpropranolol.
Receptor Binding Beta-Adrenergic ReceptorsBinds with a Kd of 42 nM in turkey erythrocytes. caymanchem.com
Functional Activity Adenylate CyclaseInhibits (-)-isoproterenol-induced activation with a Ki of 175 nM. caymanchem.com
Stereospecific Activity Beta-Adrenergic ReceptorsThe S(-)-enantiomer of the parent compound (propranolol) has ~100-fold greater receptor affinity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88547-39-1

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

(2R)-1-amino-3-naphthalen-1-yloxypropan-2-ol

InChI

InChI=1S/C13H15NO2/c14-8-11(15)9-16-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,15H,8-9,14H2/t11-/m1/s1

InChI Key

ZFMCITCRZXLMDJ-LLVKDONJSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2OC[C@@H](CN)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(CN)O

Origin of Product

United States

Biochemical Pathways and Enzymatic Transformations of Norpropranolol, +

Precursor Compounds and Initial Formation Pathways

The journey of (+)-Norpropranolol begins with its precursor, propranolol (B1214883). The formation of norpropranolol is a critical step in the metabolism of propranolol, involving the removal of the isopropyl group from the side chain, a process known as N-desisopropylation. pharmgkb.orgportico.org

Role of Cytochrome P450 Isoforms (e.g., CYP1A2, CYP2D6) in N-Desisopropylation

The N-desisopropylation of propranolol is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. portico.org Specifically, CYP1A2 is the principal enzyme responsible for this metabolic pathway. pharmgkb.orgportico.orgportico.org While CYP2D6 is mainly involved in the ring hydroxylation of propranolol to form metabolites like 4-hydroxypropranolol, it also contributes to a lesser extent to N-desisopropylation. pharmgkb.orgmdpi.comcaltech.edu Studies have shown that while CYP2D6 is the primary catalyst for the formation of 4-hydroxypropranolol, some residual activity leading to this metabolite can occur via CYP1A2, especially when CYP2D6 is inhibited. pharmgkb.org The involvement of multiple CYP isoforms highlights the complexity of propranolol metabolism. researchgate.net

The relative contributions of these enzymes can be summarized as follows:

CYP1A2: Major contributor to N-desisopropylation. pharmgkb.orgportico.orgpsu.edu

CYP2D6: Minor contributor to N-desisopropylation, but the primary enzyme for ring hydroxylation. pharmgkb.orgmdpi.com

CYP2C19: Also participates in the breakdown of propranolol. portico.orgresearchgate.net

Inhibition studies have further elucidated the roles of these enzymes. For instance, selective inhibitors of CYP1A2, such as alpha-naphthoflavone (B191928) and 7-ethoxyresorufin, have been shown to reduce the N-desisopropylation of propranolol. nih.gov Conversely, quinidine, a selective inhibitor of CYP2D6, almost completely abolishes the 4-hydroxylation of propranolol. nih.gov

Table 1: Cytochrome P450 Isoforms in Propranolol Metabolism
EnzymePrimary Metabolic PathwaySecondary Metabolic Pathway
CYP1A2N-desisopropylation (to Norpropranolol) pharmgkb.orgportico.orgRing Hydroxylation mdpi.com
CYP2D6Ring Hydroxylation (to 4-hydroxypropranolol) pharmgkb.orgmdpi.comN-desisopropylation pharmgkb.org
CYP2C19Metabolism of Propranolol portico.org

Enzymatic Mechanisms of Propranolol to Norpropranolol Conversion

The conversion of propranolol to norpropranolol is an oxidative biotransformation reaction. vetscraft.com This process, catalyzed by microsomal enzymes like the cytochrome P450 system, requires molecular oxygen and NADPH. vetscraft.com The mechanism involves the oxidation of the N-isopropyl group, leading to its eventual removal from the propranolol molecule. This side-chain oxidation pathway accounts for a significant portion of propranolol's initial metabolism. pharmgkb.org

Subsequent Biotransformation Pathways of Norpropranolol, (+)-

Following its formation, (+)-Norpropranolol undergoes further metabolic changes, leading to the creation of secondary metabolites.

Identification of Secondary Metabolites

One of the key secondary metabolites resulting from the biotransformation of norpropranolol is naphthoxylactic acid. pharmgkb.org The formation of this metabolite represents the second step in the side-chain oxidation pathway of propranolol. pharmgkb.org

Characterization of Involved Enzyme Systems

The conversion of N-desisopropylpropranolol (norpropranolol) to napthoxylactic acid is facilitated by a different set of enzymes. pharmgkb.org Research using rat liver microsomes has implicated monoamine oxidase (MAO) and mitochondrial aldehyde dehydrogenase (ALDH) in this second step of side-chain oxidation. pharmgkb.orgpharmgkb.org

Kinetic and Mechanistic Studies of Biotransformation Reactions

Kinetic studies are crucial for understanding the rate and efficiency of enzymatic reactions. For the biotransformation of propranolol, these studies often involve measuring the formation of products over time. nih.gov The Michaelis-Menten kinetic model is frequently used to determine key parameters such as the maximum reaction velocity (Vmax) and the Michaelis constant (Km), which represents the substrate concentration at half-maximal velocity. nih.gov

For the formation of (S)-4-hydroxypropranolol, a major metabolite of propranolol, kinetic studies in human liver microsomes have provided the following median parameter estimates:

For CYP1A2: Vmax of 307 pmol/mg of protein/60 min and a Km of 21.2 μM. researchgate.net

For CYP2D6: Vmax of 721 pmol/mg of protein/60 min and a Km of 8.5 μM. researchgate.net

These values indicate that CYP2D6 has a higher maximum velocity and a greater affinity (lower Km) for the 4-hydroxylation of propranolol compared to CYP1A2. researchgate.net Such kinetic data are vital for predicting how the drug will be metabolized in the body. nih.gov

Table 2: Kinetic Parameters for (S)-4-hydroxypropranolol Formation
EnzymeVmax (pmol/mg protein/60 min)Km (μM)
CYP1A2307 researchgate.net21.2 researchgate.net
CYP2D6721 researchgate.net8.5 researchgate.net

Substrate Specificity and Enzyme Kinetics

The principal biochemical pathway leading to the formation of Norpropranolol is the oxidative N-dealkylation of propranolol. nih.gov This reaction is catalyzed by Cytochrome P450 2C19 (CYP2C19), a key enzyme in drug metabolism located in the endoplasmic reticulum. genecards.orgmybiosource.com In-vitro studies using human recombinant CYP2C19 have confirmed its central role in this metabolic step. nih.gov

Propranolol is a chiral molecule, existing as two enantiomers, (S)-(-)-propranolol and (R)-(+)-propranolol. Research has demonstrated that CYP2C19 exhibits stereoselectivity, meaning it preferentially metabolizes one enantiomer over the other. nih.gov Experimental data reveals that CYP2C19 metabolizes (S)-propranolol more efficiently than (R)-propranolol to their respective norpropranolol enantiomers. nih.gov

Table 1: Experimentally Determined Kinetic Parameters for Propranolol N-Dealkylation by CYP2C19

The data below, derived from studies with recombinant CYP2C19 at 37°C and pH 7.4, illustrates the enzyme's preferential metabolism of S-propranolol.

Compoundkcat (nmol/min/nmol CYP2C19)Km (µM)kcat/Km (min⁻¹µM⁻¹)
(R)-(+)-Propranolol7.9490.16
(S)-(-)-Propranolol9.4330.28

Data sourced from: nih.gov

Influence of Cofactors and Environmental Factors on Enzymatic Activity

The catalytic function of CYP2C19 is critically dependent on several factors, including the presence of cofactors and the surrounding environmental conditions.

Cofactors: As a cytochrome P450 monooxygenase, CYP2C19 requires a specific set of cofactors to perform its oxidative function. The catalytic cycle involves the transfer of electrons from a cofactor to the heme center of the enzyme. uniprot.org

NADPH-Cytochrome P450 Reductase (CPR): This essential enzyme partner transfers electrons from NADPH to CYP2C19, a necessary step for the activation of molecular oxygen and subsequent substrate oxidation. uniprot.orgbiorxiv.org

NADPH: Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH) serves as the primary source of reducing equivalents (electrons) for the CPR-P450 system. uniprot.org

Cytochrome b5: While not always essential, cytochrome b5 can act as an allosteric modulator of CYP2C19 activity. biorxiv.org Studies have shown that the presence of cytochrome b5 can stimulate the catalytic turnover of CYP2C19 for certain substrates, enhancing its metabolic efficiency. biorxiv.orgresearchgate.net

Heme: A heme group is an integral, covalently bound prosthetic group within the active site of CYP2C19, essential for oxygen binding and catalysis. genecards.orguniprot.org

Environmental Factors: The activity of enzymes like CYP2C19 is highly sensitive to changes in the local environment, particularly pH and temperature.

pH: The optimal pH for CYP2C19 activity in in-vitro studies is consistently reported to be pH 7.4 , which mimics physiological conditions. nih.govnih.gov Significant deviations from this pH can alter the ionization state of amino acid residues in the enzyme's active site and disrupt the enzyme-substrate binding, leading to a decrease in catalytic activity.

Temperature: Enzymatic activity is temperature-dependent. Studies investigating the effect of temperature on the metabolic activity of CYP2C19 variants show that activity changes at temperatures deviating from the standard 37°C (98.6°F). For the wild-type enzyme (CYP2C19.1A), intrinsic clearance (Vmax/Km) decreased to 71% of its normal rate at 34°C and remained relatively stable at 40°C (92% of normal). nih.govnih.gov Different genetic variants of CYP2C19 may exhibit varied responses to temperature changes. nih.govnih.gov

Molecular Interactions and Receptor Dynamics of Norpropranolol, +

Beta-Adrenergic Receptor Binding and Affinity Profiling

The interaction between a ligand and its receptor is the foundational event for initiating a pharmacological response. For beta-blockers, the affinity and selectivity for beta-adrenergic receptors dictate their clinical effects. The stereochemistry of these molecules plays a pivotal role in the binding process.

The affinity of a ligand for its receptor is quantified by the equilibrium dissociation constant (Kd), which represents the concentration of the ligand required to occupy 50% of the receptors at equilibrium. A lower Kd value signifies a higher binding affinity.

For propranolol (B1214883) and its derivatives, there is a high degree of stereoselectivity in binding to beta-adrenergic receptors. The S(-)-enantiomer of propranolol demonstrates an affinity that is approximately 100 times greater than that of the R(+)-enantiomer. drugbank.comchemsrc.com This principle of stereoselectivity extends to its metabolites. Studies comparing the isomers of propranolol have shown that the (-) isomers are significantly more potent (by about 40-fold) in competing for binding sites at beta-adrenergic receptors in rat kidney tubular cell membranes than the (+) isomers. nih.gov

While specific Kd or Ki (inhibition constant) values for (+)-Norpropranolol are not extensively documented in publicly available scientific literature, it is established that the (+)-enantiomer lacks significant receptor binding activity. This is attributed to the stereochemical configuration at the chiral carbon, which alters the spatial arrangement of the essential functional groups—the hydroxyl group and the amine group—disrupting the precise three-point interaction required for high-affinity binding to the beta-adrenergic receptor pharmacophore.

Table 1: Comparative Affinity of Propranolol Enantiomers for Beta-Adrenergic Receptors

CompoundReceptor SubtypeAffinity (Ki in nM)Source
(S)-Propranololβ1-AR1.8 chemsrc.com
(S)-Propranololβ2-AR0.8 chemsrc.com
(R)-Propranololβ1-AR / β2-ARSignificantly lower than (S)-enantiomer chemsrc.comnih.gov
(+)-Norpropranololβ-AR (General)Lacks significant binding activity

Beta-adrenergic receptors are classified into three main subtypes: β1, β2, and β3. revespcardiol.org While some beta-blockers are "cardioselective" with a higher affinity for β1-receptors, propranolol is non-selective, binding to both β1 and β2 receptors with high affinity. drugbank.comcvpharmacology.com

There is a lack of specific data detailing the binding profile of (+)-Norpropranolol across the different beta-adrenergic receptor subtypes. Given its structurally low affinity for beta-receptors in general, it is not expected to exhibit significant selectivity for any subtype.

Allosteric modulators are ligands that bind to a site on the receptor distinct from the primary (orthosteric) binding site, thereby altering the receptor's affinity or efficacy for the endogenous ligand. chapman.edu There is no evidence in the reviewed literature to suggest that (+)-Norpropranolol functions as an allosteric modulator of beta-adrenergic receptors. Its mechanism is understood to be competitive antagonism at the orthosteric site, albeit with extremely low potency.

The interaction between a ligand and a receptor is a dynamic process characterized by rates of association (kₒₙ) and dissociation (kₒff). excelleratebio.comworktribe.com These kinetic parameters, which determine the ligand's residence time (1/kₒff) at the receptor, are increasingly recognized as crucial determinants of a drug's pharmacological effect. excelleratebio.comworktribe.com The relationship between kinetics and affinity is defined by the equation Kd = kₒff / kₒₙ. excelleratebio.com

The binding process is also governed by thermodynamics, involving changes in enthalpy (ΔH) and entropy (ΔS), which combine to determine the Gibbs free energy of binding (ΔG). oatext.comchemrxiv.org This thermodynamic profile provides insight into the forces driving the interaction.

Specific experimental data on the binding kinetics (kₒₙ, kₒff) and thermodynamic parameters for the interaction of (+)-Norpropranolol with beta-adrenergic receptors are not available in the reviewed scientific literature. Characterizing these properties would require dedicated biophysical studies.

Post-Receptor Signal Transduction Mechanisms

The binding of an agonist to a beta-adrenergic receptor initiates a downstream signaling cascade. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, stimulate the enzyme adenylate cyclase. cvpharmacology.com

Beta-adrenergic receptors are coupled to the Gs (stimulatory) G-protein. cvpharmacology.com Agonist binding causes the activation of this G-protein, which in turn stimulates adenylate cyclase to convert adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). nih.govresearchgate.net Beta-blockers act as antagonists, competitively inhibiting agonist binding and thereby preventing the stimulation of adenylate cyclase. wikipedia.org Some compounds can also exhibit inverse agonism, reducing the basal activity of the receptor in the absence of an agonist.

Direct studies on the specific effect of (+)-Norpropranolol on adenylate cyclase activity are lacking. However, based on its very low affinity for beta-adrenergic receptors, it would be expected to be a very weak antagonist. Consequently, it would have a negligible effect on preventing the agonist-induced activation of adenylate cyclase at typical physiological concentrations. In studies with human adipocytes, the beta-blocker propranolol (racemic mixture) did not affect basal adenylate cyclase activity but effectively blocked its stimulation by agonists like epinephrine (B1671497) and isoproterenol. nih.gov

Cyclic AMP (cAMP) functions as a crucial intracellular second messenger, and its concentration is tightly regulated by the balance between its synthesis by adenylate cyclase and its degradation by phosphodiesterase enzymes. nih.govmdpi.com The activation of beta-adrenergic receptors leads to a rapid increase in intracellular cAMP levels, which then activates downstream effectors like Protein Kinase A (PKA). nih.govmdpi.com

The primary role of a beta-blocker is to prevent or attenuate this agonist-mediated rise in cAMP. nih.gov Given the extremely low receptor affinity of (+)-Norpropranolol, its ability to impact intracellular cAMP levels is presumed to be minimal. It would be a very ineffective antagonist in blocking the signal transduction cascade that leads to cAMP production.

Influence on Downstream Kinase Cascades (e.g., PKA-mediated pathways)

The interaction of ligands with beta-adrenergic receptors (β-ARs) is a critical initial step that triggers a cascade of intracellular signaling events. Beta-adrenergic receptors are G protein-coupled receptors (GPCRs) that, upon activation by an agonist, stimulate the Gs alpha subunit of the associated G protein. This activation leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP) biorxiv.orguniprot.org. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), a key enzyme that phosphorylates numerous downstream protein targets, thereby modulating a wide range of cellular functions uva.nlekb.eg.

The primary mechanism of action for beta-blockers, including the active enantiomers of propranolol and its metabolite norpropranolol, is the competitive antagonism of these receptors. By blocking the receptor, they prevent endogenous catecholamines like norepinephrine (B1679862) from binding and initiating this signaling cascade, which results in reduced cAMP production and attenuated PKA activity biorxiv.orgnih.gov.

However, the influence of a specific enantiomer on this pathway is entirely dependent on its ability to bind to the receptor. For (+)-Norpropranolol, research indicates that it lacks significant binding activity at β-adrenergic receptors . Consequently, this specific stereoisomer is not expected to meaningfully inhibit the β-AR-mediated activation of the PKA pathway. Functional assays designed to confirm the pharmacological activity of norpropranolol enantiomers often include the measurement of cAMP inhibition as a key indicator of effective receptor antagonism . The negligible receptor affinity of the (+)-enantiomer implies a minimal effect on this downstream kinase cascade.

Effect on Transcription Factor Activation (e.g., CREB activation)

A crucial downstream target of the PKA signaling pathway is the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of a multitude of genes involved in processes ranging from neuronal plasticity to cell survival uva.nlplos.orgnih.gov. The activation of PKA leads to the phosphorylation of CREB at the Serine 133 residue, which is a pivotal step for its function as a transcriptional activator uva.nlplos.org. Therefore, substances that modulate the β-AR/cAMP/PKA axis can consequently influence CREB-mediated gene transcription.

The effect of beta-blockade on CREB activation can be context-dependent. For instance, in a study investigating morphine withdrawal, the general beta-blocker propranolol did not significantly prevent the withdrawal-induced phosphorylation of CREB, suggesting that in that specific scenario, other signaling pathways (such as those mediated by α1-adrenoceptors) were the primary drivers of CREB activation plos.orgnih.gov.

For (+)-Norpropranolol specifically, its effect on CREB activation is intrinsically linked to its interaction with the β-adrenergic receptor. Given that (+)-Norpropranolol exhibits a lack of significant affinity for β-receptors, it does not effectively modulate the PKA pathway . As a result, it is not expected to have a direct or substantial impact on the activation of the transcription factor CREB through the canonical β-adrenergic signaling pathway. Any potential effects on transcription factors would likely need to occur via alternative, non-β-receptor-mediated mechanisms.

Stereochemical Aspects of Norpropranolol, (+)- Molecular Interactions

Stereochemistry is a fundamental determinant of the pharmacological activity of chiral drugs, as biological targets like receptors and enzymes are themselves chiral and can differentiate between enantiomers nih.govnih.gov.

Enantioselective Binding to Adrenergic Receptors

The binding of ligands to β-adrenergic receptors is characterized by a high degree of stereoselectivity nih.govpharmacyscijournal.com. For beta-blockers like propranolol and its metabolites, this enantioselectivity is pronounced. The beta-blocking activity is predominantly associated with the levorotatory, or (-)-enantiomer, which possesses a significantly higher affinity for β-adrenergic receptors compared to its dextrorotatory, or (+)-antipode nih.govnih.govchapman.edu.

Studies have established that the S(-)-enantiomer of the parent compound, propranolol, demonstrates a β-adrenergic receptor affinity that can be up to 100 times greater than the R(+)-enantiomer. This principle extends to its metabolite, norpropranolol . Research confirms that the (+)-Norpropranolol enantiomer, which has the R-configuration, lacks significant β-adrenergic receptor binding activity . This disparity in binding affinity is the primary reason why the pharmacological effects related to beta-blockade are almost exclusively attributed to the (-)-enantiomer.

Comparative Adrenergic Receptor Affinity of Norpropranolol Enantiomers
EnantiomerStereochemical ConfigurationRelative β-Adrenergic Receptor Binding Affinity
(-)-NorpropranololSHigh
(+)-NorpropranololRNegligible / Insignificant

Stereoisomeric Differences in Post-Binding Effects

The primary post-binding effect of β-adrenergic receptor antagonism is the inhibition of the adenylyl cyclase/cAMP/PKA pathway. As (-)-Norpropranolol is the enantiomer that binds with high affinity, it is the one responsible for exerting these downstream effects. Conversely, because (+)-Norpropranolol binds to β-receptors with negligible affinity, its capacity to produce the characteristic effects of beta-blockade is minimal nih.gov.

While the beta-blocking activity is highly stereoselective, it is noted that for some beta-blockers, other pharmacological effects may exhibit a lower degree of stereoselectivity nih.govchapman.edu. However, for the canonical β-receptor-mediated signaling cascade, the difference is stark. The two enantiomers of a chiral drug should be considered as distinct pharmacological entities, where one may be active and the other largely inactive, as is the case with norpropranolol's beta-blocking action nih.govnih.gov.

Based on a comprehensive review of the available scientific literature, there is insufficient specific data to generate a detailed article on the cellular and subcellular mechanisms of action for the chemical compound Norpropranolol, (+)- that adheres to the requested outline.

The vast majority of research has focused on the parent compound, propranolol, a non-selective beta-blocker used in various clinical applications. Studies extensively detail the effects of propranolol on cell proliferation, angiogenesis, and ion channel function. However, this information cannot be accurately extrapolated to its specific metabolite and stereoisomer, (+)-Norpropranolol, as metabolites and different isomers of a compound can have significantly different biological activities.

Specifically, searches for the effects of (+)-Norpropranolol yielded no direct results for its role in:

Cell proliferation and differentiation in diverse cell line models.

Angiogenesis and endothelial cell activation.

Cellular stress responses, including endoplasmic reticulum stress.

The function of ion channels and membrane potentials.

Neural plasticity and memory-related cellular events.

While one study noted that propranolol can act as a nonselective blocker of I(h) and I(T) ion channels, this finding is not specific to the (+)-Norpropranolol isomer. nih.gov Similarly, extensive research describes how propranolol inhibits the proliferation of endothelial cells and suppresses angiogenesis by down-regulating factors like Vascular Endothelial Growth Factor (VEGF). nih.govnih.govnih.gov However, these actions are attributed to propranolol itself, not specifically to its (+)-norpropranolol metabolite.

Due to the lack of specific research on (+)-Norpropranolol for the outlined topics, generating a scientifically accurate and thorough article as requested is not possible at this time. Fulfilling the request would require making unsubstantiated assumptions by attributing the known effects of propranolol to its specific metabolite, which would be scientifically unsound. Further research is needed to elucidate the distinct cellular and subcellular mechanisms of (+)-Norpropranolol.

Cellular and Subcellular Mechanisms of Action of Norpropranolol, +

Norpropranolol, (+)- in Neurobiological Contexts

Mechanisms of Action on Protein Synthesis and Degradation Pathways in Neural Cells

There is currently no available research specifically investigating the mechanisms of action of Norpropranolol, (+)- on protein synthesis and degradation pathways within neural cells. General principles of protein homeostasis in neurons involve complex, tightly regulated processes of synthesis (translation) and degradation, primarily through the ubiquitin-proteasome system and autophagy. However, the influence of Norpropranolol, (+)- on these critical cellular functions has not been documented.

Interactions with Neurotransmitter Systems Beyond Adrenergic Receptors

Detailed studies on the interaction of Norpropranolol, (+)- with neurotransmitter systems beyond the adrenergic receptors are not present in the current body of scientific literature. While its parent compound, propranolol (B1214883), is known to interact with serotonergic and dopaminergic systems, it is not scientifically accurate to extrapolate these findings to Norpropranolol, (+)- without direct evidence. The unique stereochemistry and metabolic modifications of Norpropranolol, (+)- may result in a distinct receptor interaction profile that has yet to be explored.

Cellular Transport and Accumulation Mechanisms

Specific data on the cellular transport and accumulation of Norpropranolol, (+)- is not available. The following subsections outline the general principles of cellular transport, but it is important to note that no studies have been published that specifically measure these parameters for Norpropranolol, (+)-.

Membrane Permeability and Cellular Uptake Studies

No specific studies on the membrane permeability and cellular uptake of Norpropranolol, (+)- have been identified. The physicochemical properties of a compound, such as its lipophilicity, size, and charge, are key determinants of its ability to cross cellular membranes. Without empirical data, the permeability characteristics of Norpropranolol, (+)- remain speculative.

Role of Efflux Transporters in Cellular Disposition

The role of efflux transporters in the cellular disposition of Norpropranolol, (+)- has not been investigated. Efflux transporters, such as P-glycoprotein, are crucial in limiting the intracellular accumulation of various xenobiotics. Research into whether Norpropranolol, (+)- is a substrate for these transporters is necessary to understand its cellular and tissue distribution, including its potential to cross the blood-brain barrier.

Advanced Methodologies in Norpropranolol, + Research

Analytical Techniques for Identification and Quantification

Precise and sensitive analytical methods are fundamental for detecting and measuring (+)-Norpropranolol in complex biological matrices such as plasma, urine, and tissue samples.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) represent the gold standard for the quantification of drug metabolites like (+)-Norpropranolol. nih.govrsc.org These hyphenated techniques offer high sensitivity, selectivity, and speed, which are critical for bioanalytical applications. iajps.com

The process involves a chromatographic separation step followed by mass spectrometric detection. In the separation stage, the analyte is passed through a column, such as a Hypersil GOLD C18 column, with a liquid mobile phase. nih.govresearchgate.net The use of gradient elution, where the composition of the mobile phase is changed over time, allows for the efficient separation of the parent drug from its various metabolites, including Norpropranolol (also known as N-desisopropylpropranolol). nih.gov

Following separation, the analyte is ionized, typically using positive electrospray ionization (ESI), and detected by a mass spectrometer. nih.gov Tandem mass spectrometry (MS/MS) enhances specificity by selecting a specific parent ion for fragmentation and then monitoring a characteristic fragment ion. researchgate.netfaa.gov This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and matrix interference, allowing for very low limits of quantification (LLOQ). nih.govrsc.org For instance, validated LC-MS/MS methods for propranolol (B1214883) metabolites have achieved LLOQs in the sub-ng/mL range, such as 0.2 ng/mL for N-desisopropylpropranolol. nih.govresearchgate.net

Table 1: Example Parameters for LC-MS/MS Analysis of Propranolol Metabolites

ParameterConditionSource
Chromatography System UPLC or HPLC nih.goviajps.com
Column Hypersil GOLD C18 (150 x 2.1 mm, 5 µm) nih.gov
Mobile Phase Gradient of 0.1% formic acid in water and acetonitrile nih.gov
Flow Rate 0.3 mL/min nih.gov
Ionization Mode Positive Electrospray Ionization (ESI) nih.gov
Detection Mode Multiple Reaction Monitoring (MRM) nih.gov
Lower Limit of Quantification (LLOQ) As low as 0.2 ng/mL for N-desisopropylpropranolol nih.govresearchgate.net

While LC-MS/MS is excellent for quantification, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the definitive structural elucidation of metabolites. eurekaselect.comjchps.com These methods provide detailed information about the molecule's atomic structure and chemical bonds.

NMR spectroscopy is a powerful tool that can identify the structure and composition of a molecule by observing the magnetic properties of atomic nuclei, such as hydrogen (¹H NMR) or carbon (¹³C NMR). jchps.comnih.gov For a metabolite like (+)-Norpropranolol, NMR analysis would confirm the absence of the isopropyl group present in the parent propranolol molecule. thermofisher.com The chemical shifts, signal integrations, and coupling patterns in an NMR spectrum provide a detailed map of the molecule's proton and carbon framework, allowing for unambiguous structure confirmation. nih.govthermofisher.com

IR spectroscopy measures the vibration of atoms in a molecule. eurekaselect.com Different functional groups absorb infrared radiation at characteristic frequencies. This technique can be used to identify the presence of specific groups, such as hydroxyl (-OH) and amine (-NH) groups, which are present in (+)-Norpropranolol, helping to confirm its identity. eurekaselect.comchemrxiv.org

The development and validation of bioanalytical assays are critical to ensure that the data generated are accurate and reliable for their intended purpose, such as in pharmacokinetic studies. avancebio.comcriver.comijsat.org This is a systematic process governed by guidelines from regulatory agencies like the Food and Drug Administration (FDA). humanjournals.com

The validation process establishes the performance characteristics of the assay. iajps.comhumanjournals.com Key parameters that are evaluated include:

Accuracy: How close the measured values are to the true value. humanjournals.com

Precision: The degree of scatter or agreement between a series of measurements. nih.gov

Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. ijsat.org

Sensitivity: Defined by the lower limit of quantification (LLOQ), the lowest concentration that can be measured with acceptable accuracy and precision. nih.gov

Linearity: The ability to produce results that are directly proportional to the concentration of the analyte in samples within a given range. nih.gov

Recovery: The efficiency of the analyte extraction process from the biological matrix. nih.gov

Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions. nih.gov

A thoroughly validated assay ensures that the concentration data for (+)-Norpropranolol obtained from biological samples is dependable for subsequent scientific interpretation. criver.com

In Vitro and Ex Vivo Experimental Models

To investigate the biological effects and metabolic pathways related to (+)-Norpropranolol without resorting to whole-animal studies, researchers utilize a variety of in vitro (in a controlled environment outside a living organism) and ex vivo (using tissue from an organism) models. criver.comyoutube.com

Isolated cellular systems are a cornerstone of in vitro research, providing a controlled environment to study cellular responses to compounds like (+)-Norpropranolol. nih.gov These systems generally fall into two categories: primary cells and immortalized cell lines.

Primary cells are isolated directly from living tissue and have a finite lifespan. regmednet.comregmednet.com Their main advantage is that they closely reflect the physiology of the tissue of origin, offering high biological relevance. nih.gov For example, primary hepatocytes could be used to study the metabolism or potential effects of (+)-Norpropranolol in a liver-like environment. However, they can be difficult to obtain and maintain, and their limited lifespan can pose challenges for long-term experiments. researchgate.net

Immortalized cell lines are primary cells that have been modified to proliferate indefinitely, providing a consistent and readily available supply of cells. researchgate.net This makes them robust and convenient for a wide range of experiments, including high-throughput screening. nih.gov While they are easier to work with, the immortalization process can alter their genetic and phenotypic characteristics, potentially making them less representative of in vivo conditions compared to primary cells. regmednet.comnih.gov The choice between primary and immortalized cells depends on the specific research question, balancing physiological relevance with practical considerations. regmednet.com

Table 2: Comparison of Primary and Immortalized Cell Systems

FeaturePrimary Cell CulturesImmortalized Cell LinesSource
Lifespan FiniteIndefinite regmednet.comresearchgate.net
Physiological Relevance High; closely mimics in vivo stateLower; may have altered characteristics regmednet.comnih.gov
Consistency Can have donor-to-donor variabilityHigh; genetically homogeneous regmednet.com
Availability Limited; requires tissue sourcingHigh; can be propagated indefinitely researchgate.net
Cost & Effort Higher to obtain and maintainLower to acquire and maintain researchgate.net

More complex models that bridge the gap between simple cell culture and whole-organism studies include tissue slice preparations and organ-on-a-chip systems.

Tissue slice preparations are an ex vivo model where thin sections of an organ are kept viable in culture for a short period. nih.gov This approach preserves the complex three-dimensional architecture and cellular heterogeneity of the original tissue. scireq.com For instance, liver or kidney slices could be used to study the tissue-specific metabolism or transport of (+)-Norpranolol in a context that maintains the interactions between different cell types. scireq.com

Organ-on-a-chip (OOC) systems are advanced in vitro models that use microfluidic technology to create micro-engineered environments that mimic the structure and function of human organs. nih.govyoutube.com These chips allow for the co-culture of different cell types in a 3D arrangement with continuous perfusion of culture medium, simulating blood flow. youtube.com OOCs can model organ-level physiology and pathophysiology, and multiple "organs" can be linked to study systemic effects. nih.govyoutube.com A "liver-on-a-chip," for example, could provide a dynamic and physiologically relevant system to investigate the metabolism of propranolol to (+)-Norpropranolol and the subsequent effects of the metabolite on liver cells. nih.gov These technologies offer a promising alternative to animal testing for preclinical studies. springernature.com

Permeability and Transport Studies Using Artificial Membrane and Cellular Barrier Models

The assessment of a drug molecule's ability to cross biological membranes is fundamental to understanding its potential absorption and distribution. For metabolites such as (+)-Norpropranolol, these studies help predict its pharmacokinetic behavior. While direct studies on (+)-Norpropranolol are limited, extensive research on the parent compound, propranolol, using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell monolayers, provides significant insights into the transport mechanisms that would also influence its metabolites.

The Caco-2 cell monolayer model is considered a gold standard for in vitro prediction of intestinal drug absorption. researchgate.net Derived from a human colorectal adenocarcinoma, these cells differentiate to form a polarized monolayer that mimics the intestinal epithelium, complete with tight junctions and various transport proteins. wur.nlsigmaaldrich.com This model allows for the study of both passive diffusion and active transport mechanisms, including efflux. sigmaaldrich.com

Model SystemKey FeaturesRelevant Findings for Propranolol (Proxy for Norpropranolol)Reference
PAMPA (Parallel Artificial Membrane Permeability Assay)Artificial lipid membrane; measures passive diffusion; high-throughput.Propranolol is a high-permeability compound, often used as a positive control. This suggests Norpropranolol likely has high passive permeability. sigmaaldrich.commolecularcloud.orgwur.nl
Caco-2 Cell MonolayersHuman intestinal epithelial cell model; forms polarized monolayers with tight junctions; expresses transporters.Transport of propranolol enantiomers is stereoselective. R-(+)-Propranolol shows higher cellular uptake than S-(-)-Propranolol. sigmaaldrich.comnih.gov

Computational and In Silico Approaches

Computational methods are invaluable for exploring the molecular interactions and pharmacokinetic properties of drug compounds. These in silico techniques provide a theoretical framework for understanding the behavior of molecules like (+)-Norpropranolol at the atomic level.

Molecular Docking and Dynamics Simulations for Receptor Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand (like (+)-Norpranolol) and its macromolecular target, typically a protein receptor. nih.govnih.govmdpi.com These methods are crucial for understanding the structural basis of a drug's activity.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For β-blockers, the targets are β-adrenergic receptors. patsnap.com Studies docking propranolol into the binding site of β-adrenergic receptors have identified key interactions. mdpi.com These include:

Hydrogen Bonds: The protonated amino group and the hydroxyl group on the propanolamine (B44665) side chain are critical for binding, often forming hydrogen bonds with specific amino acid residues in the receptor, such as Aspartic acid (Asp113). mdpi.com

Hydrophobic Interactions: The naphthalene (B1677914) ring of propranolol engages in hydrophobic interactions with various residues, including Tryptophan (Try109) and Phenylalanine (Phe289). mdpi.com

Norpropranolol, which is N-desisopropyl propranolol, retains the core naphthalene ring and the hydroxy-amino-propane chain. However, the substitution of the isopropyl group with a hydrogen atom would alter its steric profile and hydrophobic interactions within the binding pocket, likely resulting in a different binding affinity compared to the parent compound. Docking studies specific to (+)-Norpropranolol would be necessary to precisely quantify this difference.

Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. mdpi.comnih.govspindynamics.org An MD simulation calculates the motion of atoms in the system, allowing researchers to assess the stability of the binding pose predicted by docking and to observe conformational changes in both the ligand and the receptor. biorxiv.orgmdpi.com Simulations of propranolol bound to β-adrenergic receptors can confirm the stability of the key hydrogen bonds and hydrophobic contacts, providing a more realistic view of the interaction. nih.govbiorxiv.org Such simulations for (+)-Norpropranolol would clarify how the smaller amino group affects the dynamics and stability of the interaction with the β-receptor.

Interaction TypeFunctional Group (Propranolol)Interacting Receptor Residues (Example)Potential Implication for (+)-NorpropranololReference
Hydrogen BondingProtonated Amino Group, Hydroxyl GroupAsp113Retained, as these groups are present. Forms the basis of receptor binding. mdpi.com
Hydrophobic InteractionNaphthalene MoietyTry109, Phe289, Val292Retained, contributing to binding affinity. mdpi.com
Hydrophobic InteractionIsopropyl GroupIle112, Pro288, Cys285Absent (replaced by H). This would reduce hydrophobic interactions in this sub-pocket, likely lowering binding affinity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com For β-blockers, QSAR models have been developed by calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a set of propranolol analogs and relating them to their receptor binding affinity or functional antagonism. researchgate.net These models can then be used to predict the activity of new or related compounds. A QSAR study including (+)-Norpropranolol would quantify the impact of removing the isopropyl group on β-adrenergic receptor antagonism. Based on general SAR for β-blockers, the N-alkyl substituent is important for activity; thus, Norpropranolol (a primary amine) is expected to have significantly lower β-blocking activity than propranolol (a secondary amine). pharmaguideline.com

Pharmacophore Modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for a β-blocker typically includes features such as a hydrogen bond donor, a hydrogen bond acceptor, an aromatic ring system, and a positively charged/ionizable center. nih.gov

Hydrogen Bond Acceptor: Often the oxygen of the aryloxy group.

Hydrogen Bond Donor: The hydroxyl group on the side chain.

Aromatic Ring: The naphthalene ring system.

Positive Ionizable Feature: The nitrogen atom of the amino group.

(+)-Norpropranolol contains all these essential pharmacophoric features, confirming its classification within the aryloxypropanolamine β-blocker structural class. However, the lack of a bulky N-substituent, which is a common feature in potent antagonists, aligns with its known lower activity compared to propranolol. pharmaguideline.com

Predictive Modeling of Metabolic Pathways and Enzymatic Biotransformations

Predictive models can be used to forecast the metabolic fate of a drug candidate by identifying which enzymes are likely to act on it and what metabolites will be formed. Propranolol undergoes extensive metabolism, and (+)-Norpropranolol is one of its known metabolites. mdpi.com

The formation of Norpropranolol from propranolol occurs via N-dealkylation (specifically, N-desisopropylation). mdpi.com In silico models and in vitro studies have identified the cytochrome P450 (CYP) enzymes responsible for this transformation. N-desalkylation of propranolol is primarily catalyzed by the CYP1A subgroup of enzymes. mdpi.com

Predictive models of metabolism can be built using several approaches:

Substrate-Enzyme Docking: Docking the parent drug (propranolol) into the active sites of various CYP enzymes can help predict which isoforms are most likely to bind and metabolize it.

Machine Learning Models: These models are trained on large datasets of known drug-enzyme interactions and metabolic reactions. They can predict sites of metabolism on a new molecule and the likelihood of it being a substrate for specific enzymes.

These models can also predict the subsequent metabolism of (+)-Norpropranolol itself. As it retains the aromatic ring and hydroxyl group, it could potentially undergo further phase I reactions (like hydroxylation) or phase II conjugation reactions (like glucuronidation), similar to the parent compound. mdpi.com

Systems Biology Approaches for Network Analysis of Cellular Effects

Systems biology moves beyond the "one drug, one target" paradigm to understand how a compound affects the complex network of interactions within a cell or organism. nih.gov Network analysis can be used to represent and analyze high-dimensional biological data, where nodes might represent genes, proteins, or metabolites, and edges represent their interactions. nih.gov

For a drug like propranolol and its metabolite (+)-Norpropranolol, a systems biology approach could involve:

Constructing Interaction Networks: Building a network of proteins that interact with β-adrenergic receptors and are involved in their downstream signaling pathways (e.g., G-proteins, adenylyl cyclase, protein kinases).

Identifying Off-Target Effects: Network analysis can also help identify potential off-target interactions. Propranolol is known to interact with other receptors, such as serotonin (B10506) receptors. nih.gov A network approach can map these interactions and predict their functional consequences, contributing to a more holistic understanding of the compound's effects.

By applying these methods, researchers can move from the direct effect of (+)-Norpropranolol on its primary target to predicting its broader impact on cellular physiology and identifying potential new activities or interaction pathways. imrpress.com

Future Directions and Emerging Research Avenues for Norpropranolol, +

Elucidation of Unexplored Biochemical Pathways and Metabolite Formation

The metabolism of propranolol (B1214883) is complex, involving several primary routes such as aromatic hydroxylation, N-dealkylation, and direct glucuronidation, leading to the formation of various metabolites. droracle.ai Propranolol is metabolized into key metabolites including propranolol glucuronide, 4-hydroxypropranolol, and naphthyloxylactic acid. droracle.ainih.gov While Norpropranolol is a known product of N-dealkylation, the subsequent metabolic fate of this compound, particularly its (+)-enantiomer, is not fully characterized.

Future research must focus on identifying and quantifying the downstream metabolites of (+)-Norpropranolol. This involves investigating whether it undergoes further phase I and phase II metabolic reactions, such as hydroxylation, glucuronidation, or sulfation, and which specific enzymes (e.g., cytochrome P450 isoforms) are responsible. Advanced analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry are crucial for separating and identifying these novel metabolites in biological samples. nih.govnih.gov Understanding these pathways is fundamental to building a complete picture of the compound's pharmacokinetics and biological impact.

Table 1: Known Primary Metabolic Pathways of Propranolol

Metabolic Pathway Key Metabolites
Aromatic Hydroxylation 4-hydroxypropranolol
N-Dealkylation Norpropranolol
Side-chain Oxidation Naphthyloxylactic acid

This table summarizes the major established routes of propranolol metabolism, from which Norpropranolol is derived.

Comprehensive Functional Characterization of Receptor-Ligand Selectivity and Biased Agonism

The selectivity of beta-blockers for β1- and β2-adrenoceptors is a critical determinant of their therapeutic and side effect profiles. nih.gov While propranolol is known for its non-selective antagonism, the receptor binding profile of its metabolites, including (+)-Norpropranolol, remains an area ripe for exploration. Future studies should employ whole-cell binding assays using cell lines that stably express human β1, β2, and β3 adrenoceptors to precisely determine the affinity and selectivity of (+)-Norpropranolol. nih.gov Kinetic binding studies are also essential to understand the association and dissociation rates of the ligand, which can significantly influence its pharmacological activity. nih.govbiorxiv.org

Furthermore, the concept of "biased agonism" or "functional selectivity" represents a paradigm shift in G protein-coupled receptor (GPCR) pharmacology. nih.govfrontiersin.org This phenomenon describes the ability of a ligand to selectively activate certain downstream signaling pathways over others (e.g., G-protein-dependent vs. β-arrestin-dependent pathways). nih.govyoutube.com Research has shown that different β-blockers can exhibit distinct signaling biases. nih.gov A critical future direction is to investigate whether (+)-Norpropranolol acts as a conventional antagonist or as a biased agonist at adrenoceptors. Characterizing its signaling footprint could reveal novel therapeutic possibilities, potentially separating desired physiological effects from adverse ones. nih.gov

Development of Advanced In Vitro and In Silico Models for Mechanistic Prediction

To accelerate the mechanistic understanding of (+)-Norpropranolol, the development and application of advanced predictive models are essential.

In Vitro Models: The use of human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) offers a powerful platform to study the compound's effects on human cardiac cells. nih.gov These models can be used in conjunction with techniques like voltage clamps and dynamic clamps to provide detailed insights into the electrophysiological impact of (+)-Norpropranolol. nih.gov Such systems allow for the screening of potential cardiac liabilities and the elucidation of ion channel interactions in a human-relevant context.

In Silico Models: Computational, or in silico, methods are becoming indispensable in pharmacology for hypothesis testing and prediction. nih.gov For (+)-Norpropranolol, homology modeling can be used to build 3D structures of its target receptors, while molecular docking simulations can predict the binding orientation and affinity. Quantitative structure-activity relationship (QSAR) models can help identify the key molecular features of (+)-Norpranolol that determine its biological activity. nih.gov Furthermore, in silico clinical trial simulations can model the effects of the compound on virtual patient populations, helping to predict pharmacokinetic and pharmacodynamic outcomes before moving to human trials. imrpress.comnovainsilico.ai

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) to Uncover Global Cellular Responses

Omics technologies provide a high-throughput, unbiased view of the global molecular changes within a biological system in response to a stimulus. nih.govnih.gov Applying these powerful tools will be crucial for understanding the full spectrum of cellular effects of (+)-Norpropranolol beyond its interaction with adrenoceptors.

Proteomics: This involves the large-scale study of proteins. revespcardiol.orgnih.gov By treating cells or tissues with (+)-Norpropranolol and analyzing changes in the proteome, researchers can identify alterations in signaling pathways, protein expression levels, and post-translational modifications. nih.govmdpi.com This can reveal unexpected targets and mechanisms of action. revespcardiol.org

Metabolomics: This is the comprehensive analysis of metabolites within a biological sample. nih.govnih.gov Metabolomic profiling can illuminate how (+)-Norpranolol affects cellular metabolism. nih.gov Given that some beta-blockers influence glucose and lipid metabolism, this approach is vital for uncovering potential metabolic effects of this specific metabolite. nih.govahajournals.org

Integrating these omics datasets can provide a holistic, systems-level understanding of the biological impact of (+)-Norpranolol, potentially identifying novel biomarkers of its activity and uncovering new therapeutic applications. taylorfrancis.com

Application of Artificial Intelligence and Machine Learning in Norpropranolol, (+)- Research

Predictive Modeling: ML algorithms can be trained on existing pharmacological data to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of (+)-Norpranolol and its potential metabolites. nih.gov Advanced algorithms like AlphaFold can predict the 3D structure of protein targets, aiding in structure-based drug design.

Data Analysis: The large datasets generated by omics technologies require sophisticated analytical tools. ML can be used to identify subtle patterns and correlations in proteomic and metabolomic data, helping to pinpoint the most significant cellular responses to the compound. nih.gov

Clinical Trial Optimization: In the future, should (+)-Norpranolol be considered for clinical investigation, AI can assist in designing more efficient clinical trials, identifying suitable patient populations, and predicting patient responses. researchgate.net

By leveraging AI and ML, researchers can accelerate the pace of discovery, enhance decision-making, and more effectively translate basic research findings into potential clinical applications. nih.govresearchgate.net

Q & A

Q. What are the key metabolic pathways of (+)-norpropranolol, and how do they influence experimental design in pharmacokinetic studies?

(+)-Norpropranolol is primarily metabolized via CYP2C19-mediated oxidative N-dealkylation. To study this, researchers should:

  • Use in vitro microsomal assays with human recombinant CYP2C19 to quantify metabolic rates.
  • Validate findings with LC-MS/MS for precise enantiomer-specific quantification .
  • Control for genetic polymorphisms in CYP2C19 by stratifying human liver microsomes or using genotyped hepatocytes.
  • Incorporate time-course experiments to assess linearity of metabolite formation .

Q. How do enantiomeric differences between (+)- and (-)-norpropranolol affect receptor binding assays?

Enantioselectivity in β-adrenergic receptor binding requires:

  • Radioligand displacement assays using purified β1/β2 receptors to measure IC50 values for each enantiomer.
  • Cross-validation with functional assays (e.g., cAMP inhibition) to confirm pharmacological activity.
  • Statistical comparison of binding affinities using ANOVA to account for batch variability .

Advanced Research Questions

Q. What computational models are effective in predicting CYP2C19-mediated metabolism of (+)-norpropranolol, and how can their limitations be addressed?

Artificial neural networks (ANNs) trained on CYP2C19 substrates (e.g., propranolol) can predict kinetic parameters (kcat, Km). Key steps:

  • Train ANNs with datasets encompassing diverse substrates and reaction conditions.
  • Validate predictions using experimental kcat,tot/Km,ap ratios from in vitro metabolism studies.
  • Address limitations (e.g., overfitting) via k-fold cross-validation and inclusion of physicochemical descriptors (logP, steric hindrance) .
  • Disclose model uncertainty by comparing predicted vs. observed values in peer-reviewed supplements .

Q. How should researchers resolve contradictions between in vitro and in vivo data on (+)-norpropranolol's efficacy?

Contradictions may arise from tissue-specific metabolism or off-target effects. Mitigation strategies:

  • Conduct species-matched studies (e.g., murine Cyp2c isoforms vs. human CYP2C19) to isolate interspecies variability .
  • Perform dose-response analyses in isolated organs (e.g., Langendorff heart preparations) to exclude systemic pharmacokinetic factors .
  • Apply sensitivity analysis to identify critical variables (e.g., plasma protein binding) affecting translational relevance .

Q. What methodologies ensure reproducibility in assays measuring (+)-norpropranolol's enantiomeric purity?

Follow ALCOA+ principles for data integrity:

  • Use chiral HPLC with polar organic mobile phases (e.g., cellulose-based columns) to baseline-separate enantiomers.
  • Predefine acceptance criteria (e.g., ≥99% enantiomeric excess) and document deviations.
  • Implement routine QC checks with certified reference standards .
  • Share raw chromatographic data in supplementary files to enable independent verification .

Q. How can preclinical studies on (+)-norpropranolol be optimized to support clinical trial design?

Translational research requires:

  • Dose extrapolation using allometric scaling adjusted for CYP2C19 activity differences between species.
  • Toxicokinetic profiling in multiple animal models (rodent and non-rodent) to identify target-organ toxicities.
  • Adherence to NIH preclinical reporting guidelines, including detailed statistical power calculations and randomization protocols .

Data Presentation and Peer Review

Q. What are the best practices for presenting enantiomer-specific data in manuscripts?

  • Use Roman numerals for table numbering and superscript letters for footnotes (e.g., "aCatalytic efficiency calculated as kcat,tot/Km,ap").
  • Include stereochemical descriptors in figure legends (e.g., "Absolute configuration confirmed by X-ray crystallography").
  • Provide raw computational input files (e.g., ANN training datasets) as supplementary material .

Q. How should researchers address ethical considerations in human studies involving (+)-norpropranolol metabolites?

  • Screen participants for CYP2C19 poor metabolizer phenotypes via PCR-RFLP to minimize adverse event risks.
  • Disclose potential drug-drug interactions (e.g., with verapamil) in informed consent documents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.